N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1-methyl-1H-pyrrole-2-carboxamide
Description
Chemical Structure and Functional Groups: The compound features a benzo[f][1,4]oxazepine core, a seven-membered heterocyclic ring containing oxygen and nitrogen atoms. The ethyl linker connects this core to a 1-methyl-1H-pyrrole-2-carboxamide moiety, introducing a planar aromatic system with a carboxamide group that may influence solubility and target binding .
Such compounds are often explored for therapeutic applications, including central nervous system (CNS) modulation or enzyme inhibition, due to their heterocyclic frameworks .
Properties
IUPAC Name |
N-[2-(7-fluoro-3-oxo-5H-1,4-benzoxazepin-4-yl)ethyl]-1-methylpyrrole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FN3O3/c1-20-7-2-3-14(20)17(23)19-6-8-21-10-12-9-13(18)4-5-15(12)24-11-16(21)22/h2-5,7,9H,6,8,10-11H2,1H3,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COVSFNSZTZPOEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(=O)NCCN2CC3=C(C=CC(=C3)F)OCC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1-methyl-1H-pyrrole-2-carboxamide typically involves a multi-step synthetic process:
Formation of Oxazepine Core: : Starting with an appropriate substituted benzene derivative, the oxazepine ring is formed through a series of cyclization reactions.
Introduction of Fluoro Group:
Attachment of Pyrrole Carboxamide: : The final step involves coupling the oxazepine intermediate with a pyrrole derivative under amide bond-forming conditions, employing agents like carbodiimides.
Industrial Production Methods
While detailed industrial methods are proprietary, large-scale synthesis often utilizes continuous flow chemistry to enhance efficiency, reproducibility, and safety. This approach minimizes reaction times and allows for precise control over reaction parameters.
Chemical Reactions Analysis
N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1-methyl-1H-pyrrole-2-carboxamide can undergo various chemical transformations:
Oxidation: : It can be oxidized using agents such as potassium permanganate, resulting in the formation of benzoic acid derivatives.
Reduction: : Reduction reactions with agents like lithium aluminum hydride (LiAlH4) can yield dihydro compounds.
Substitution: : The fluoro group can undergo nucleophilic substitution, where a nucleophile displaces the fluoro substituent, leading to diverse derivatives.
Scientific Research Applications
Molecular Formula and Weight
- Molecular Formula: C22H22FN3O3
- Molecular Weight: 395.434 g/mol
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it inhibits the growth of various cancer cell lines. For instance, compounds with similar structures have demonstrated percent growth inhibitions (PGIs) ranging from 51.88% to 86.61% against different tumor types, suggesting a strong potential for therapeutic applications in oncology .
Case Studies
- Study on Anticancer Efficacy : A study conducted by the National Cancer Institute (NCI) evaluated the compound's efficacy against a panel of cancer cell lines, revealing promising results in terms of growth inhibition .
- Drug-Like Properties Assessment : The drug-like properties of synthesized compounds were assessed using SwissADME software, indicating favorable parameters for further development as therapeutic agents.
Chemical Stability and Reactivity
The unique structure of N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1-methyl-1H-pyrrole-2-carboxamide allows for:
- High chemical stability under various conditions.
- Potential for modification to enhance properties for specific applications in materials science.
Potential Uses in Drug Development
Given its structural features, the compound can serve as a lead structure for developing new drugs targeting various diseases beyond cancer, including neurodegenerative disorders and inflammatory diseases.
Mechanism of Action
The biological activity of N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1-methyl-1H-pyrrole-2-carboxamide is often attributed to its interaction with specific molecular targets:
Molecular Targets: : It may interact with enzymes such as kinases or proteases, modulating their activity.
Pathways Involved: : The compound can influence signaling pathways involved in cell growth, apoptosis, or inflammation, depending on its specific structure and functional groups.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to a class of benzoxazepine derivatives with appended carboxamide groups. Key comparisons include:
Pharmacokinetic and Bioactivity Comparisons
Lipophilicity and Solubility: The 7-fluoro substituent in the target compound likely increases lipophilicity compared to non-fluorinated benzoxazepines, improving blood-brain barrier penetration. In contrast, the piperazine-carboxamide derivative (CAS 866137-49-7) exhibits higher solubility due to its polar piperazine moiety . The chromen-pyrazolo-pyrimidine analogue () shows reduced solubility due to its bulky fluorophenyl and sulfonamide groups, limiting CNS bioavailability .
Target Binding and Selectivity :
- The carboxamide group in the target compound may form hydrogen bonds with enzymatic active sites (e.g., kinases or G-protein-coupled receptors), similar to benzoxazin-piperazine derivatives .
- Fluorine atoms in both the target compound and the chromen-pyrazolo-pyrimidine analogue enhance binding affinity via halogen bonding with aromatic residues in target proteins .
Metabolic Stability :
- The methyl-pyrrole group in the target compound may reduce oxidative metabolism compared to unsubstituted pyrroles, as seen in related compounds with alkyl-protected heterocycles .
- Piperazine derivatives (e.g., CAS 866137-49-7) often undergo N-dealkylation, but trifluoromethyl groups in such compounds can mitigate this via steric hindrance .
Research Findings and Limitations
- In Silico Studies : Molecular descriptor analyses (e.g., van der Waals surface area, dipole moments) suggest the target compound has intermediate polarity compared to bulkier analogues, balancing solubility and membrane permeability .
- Biological Data Gaps: No direct bioactivity data for the target compound is available in the provided evidence.
Biological Activity
N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1-methyl-1H-pyrrole-2-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its structural features and potential biological activities. This compound integrates a benzo[f][1,4]oxazepine framework with a pyrrole moiety, suggesting diverse interactions with biological targets.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 331.34 g/mol. The presence of a fluorine atom and multiple functional groups enhances its potential as a pharmaceutical agent.
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₈FN₃O₃ |
| Molecular Weight | 331.34 g/mol |
| CAS Number | 2034551-31-8 |
The biological activity of this compound is believed to be mediated through interactions with specific molecular targets such as enzymes or receptors. The fluorine atom enhances binding affinity due to its electron-withdrawing properties, while the oxazepine ring can interact with hydrophobic pockets within target sites. This interaction may lead to modulation of various biological pathways.
Biological Activities
Research indicates that compounds similar to N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin) have shown significant biological activities, including:
Anticancer Activity
Several studies have highlighted the anticancer potential of oxazepine derivatives. For instance:
- In vitro studies demonstrated that related compounds exhibit antiproliferative effects against various cancer cell lines, including those overexpressing specific targets like LSD1 (IC50 = 55 nmol/L) and HDAC1 (IC50 = 84.9 nmol/L) .
Antimicrobial Properties
The oxazepine moiety has been associated with antimicrobial activities. Compounds featuring this structure have shown efficacy against various bacterial strains and fungi .
Anti-inflammatory Effects
The compound may also exert anti-inflammatory effects by modulating pathways involved in inflammation and immune response. This is particularly relevant in chronic inflammatory conditions where such compounds could provide therapeutic benefits .
Case Studies
- Antiproliferative Effects : A study on derivatives of oxazepine reported that modifications at the N-position significantly affected biological activity. For example, increasing steric bulk at the N-position improved metabolic stability and potency against cancer cell lines .
- Differentiation Induction in AML : In research focused on acute myeloid leukemia (AML), compounds similar to the target molecule demonstrated the ability to induce differentiation in AML cells, leading to increased expression of myeloid markers .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound:
- Substituent Variations : Variations at the N-position and on the aromatic rings significantly influence both potency and selectivity against biological targets.
- Fluorine Substitution : The introduction of fluorine atoms has been shown to enhance lipophilicity and binding interactions, thereby improving the overall efficacy of the compound .
Q & A
Basic Research Questions
Q. What are the validated synthetic routes for this compound, and how can reaction yields be optimized?
- Methodology : Start with multi-step synthesis involving (i) condensation of 7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepine intermediates with ethylenediamine derivatives, followed by (ii) coupling with 1-methyl-1H-pyrrole-2-carboxylic acid via carbodiimide-mediated amidation. Optimize yields by adjusting solvent polarity (e.g., DMF vs. THF) and reaction temperature (70–90°C) to stabilize reactive intermediates .
- Validation : Use HPLC with UV detection (λ = 254 nm) and compare retention times against reference standards (e.g., fluoro-oxazepinone derivatives) .
Q. Which spectroscopic techniques are most effective for structural elucidation and purity assessment?
- Techniques :
- 1H/13C NMR : Confirm regioselectivity of the oxazepine ring and pyrrole substitution patterns (e.g., δ 7.2–7.8 ppm for aromatic protons) .
- LC-MS : Detect impurities <0.1% using high-resolution mass spectrometry (HRMS) in ESI+ mode .
- X-ray crystallography : Resolve stereochemical ambiguities (e.g., dihydrobenzooxazepine conformation) by growing single crystals in DMSO/EtOH mixtures .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate bioactivity?
- Approach :
- Synthesize analogs with modified fluorophenyl (e.g., 5-Cl or 7-NO2 substitution) and pyrrole (e.g., N-alkyl vs. N-aryl) moieties .
- Use molecular docking (AutoDock Vina) to predict binding affinity toward target proteins (e.g., GPCRs or kinases) .
- Validate experimentally via in vitro assays (e.g., IC50 determination in kinase inhibition assays) .
Q. What computational strategies are recommended for predicting physicochemical properties?
- Methods :
- *DFT calculations (B3LYP/6-31G)**: Optimize geometry and calculate dipole moments to assess solubility .
- ADMET Prediction : Use SwissADME to estimate logP, bioavailability, and blood-brain barrier penetration .
- COMSOL Multiphysics : Model diffusion kinetics in membrane permeability assays .
Q. How should researchers resolve contradictions in experimental data (e.g., conflicting bioassay results)?
- Framework :
- Hypothesis Testing : Link discrepancies to variables like solvent choice (e.g., DMSO-induced aggregation) or assay conditions (pH, temperature) .
- Statistical Analysis : Apply ANOVA to compare batch-to-batch variability in bioactivity data .
- Theoretical Alignment : Cross-validate findings with established mechanisms (e.g., fluoro-oxazepine’s role in π-stacking interactions) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
